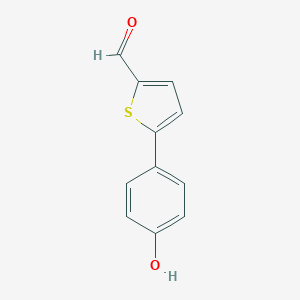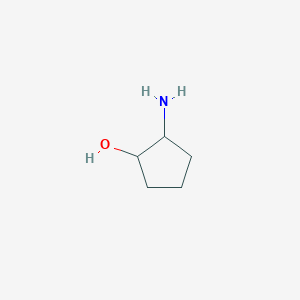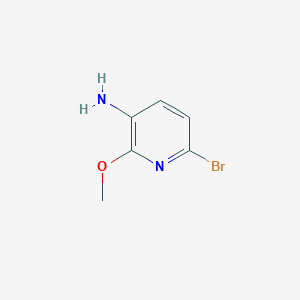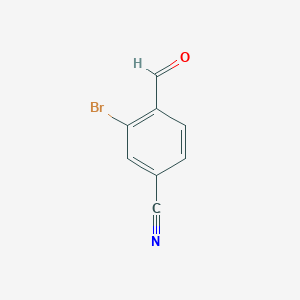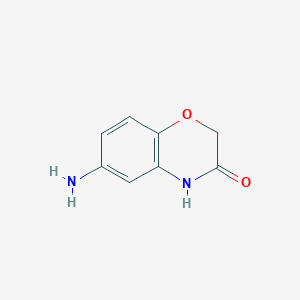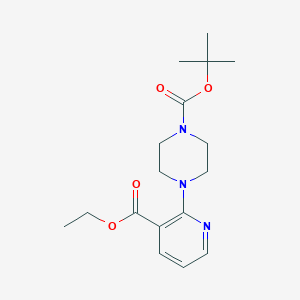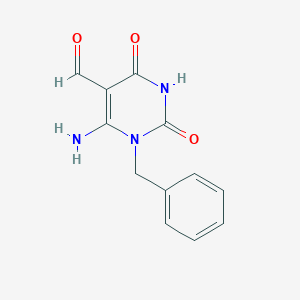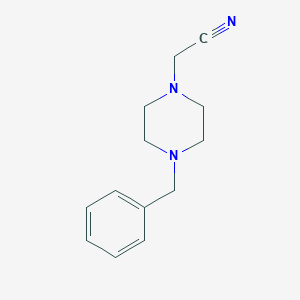
2-(4-Benzylpiperazin-1-yl)acetonitrile
Overview
Description
2-(4-Benzylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of piperazine, a heterocyclic amine, and contains a benzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)acetonitrile typically involves the reaction of 4-benzylpiperazine with acetonitrile. One common method is as follows:
Starting Materials: 4-benzylpiperazine and acetonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, making it more nucleophilic.
Procedure: The 4-benzylpiperazine is dissolved in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Acetonitrile is then added to the solution, followed by the base. The mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours.
Purification: The product is isolated by standard purification techniques such as filtration, extraction, and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Large-scale production may also involve the use of automated reactors and advanced purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The benzyl group and the piperazine ring are key structural features that influence its binding affinity and selectivity for molecular targets. The nitrile group can also participate in interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-(4-Methylpiperazin-1-yl)acetonitrile: Contains a methyl group instead of a benzyl group, which can affect its chemical and biological properties.
2-(4-Phenylpiperazin-1-yl)acetonitrile: Contains a phenyl group, which may alter its reactivity and interactions compared to the benzyl group.
Uniqueness
2-(4-Benzylpiperazin-1-yl)acetonitrile is unique due to the presence of both the benzyl group and the nitrile group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUPEPBRQNHPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397397 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92042-93-8 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
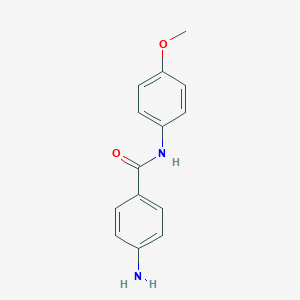

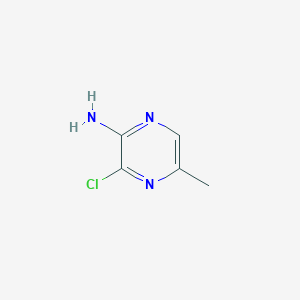
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
